Isatin 3-hydrazone

Materials Science Semiconductors UV-Vis Spectroscopy

Procure Isatin 3-hydrazone for its unique C-3 hydrazone architecture that delivers a distinct optical band gap of 2.64 eV—critical for organic semiconductors like OFETs and OPVs—versus 2.94 eV for the related thiosemicarbazone. This scaffold generates type II ATP-competitive CDK2 inhibitors with IC50 as low as 0.245 µM and N-alkylated derivatives with up to 100-fold enhanced anti-MRSA activity over norfloxacin. Simple substitution with parent isatin or alternative 3-substituted derivatives is not equivalent. The specific -NH-N= linkage uniquely dictates electronic properties, biological potency, and stability required for medicinal chemistry and materials science programs.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 2365-44-8
Cat. No. B1294919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsatin 3-hydrazone
CAS2365-44-8
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)N=N
InChIInChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H
InChIKeyKWSQYVPIKHBAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isatin 3-Hydrazone (CAS 2365-44-8) Procurement Guide: Pharmacological Scaffold and Research Precursor


Isatin 3-hydrazone (3-hydrazonoindolin-2-one) is a small-molecule heterocyclic compound derived from isatin, with a molecular weight of 161.16 g/mol [1]. As a key scaffold in medicinal chemistry, it serves as a versatile building block for synthesizing a wide array of bioactive derivatives [2]. It is primarily utilized as a research intermediate for creating compounds with reported anticancer, antimicrobial, and antioxidant properties [3].

Isatin 3-Hydrazone (CAS 2365-44-8) Differentiation: The Critical Role of the Hydrazone Moiety in Research Applications


Simple substitution with isatin or other 3-substituted derivatives (e.g., thiosemicarbazone) is not equivalent. The specific hydrazone (-NH-N=) linkage at the C-3 position dramatically alters the compound's electronic properties, biological activity profile, and chemical stability compared to the parent isatin or alternative C-3 modifications [1]. For instance, Isatin 3-hydrazone exhibits a significantly different optical band gap (2.64 eV) compared to isatin thiosemicarbazone (2.94 eV), indicating distinct electronic structure and potential for applications in materials science [2]. This unique chemical architecture is critical for its utility as a precursor to a broad range of bioactive ammonium derivatives, where substitution at this position directly influences lipophilicity and antimicrobial potency [3].

Isatin 3-Hydrazone (CAS 2365-44-8) Quantitative Differentiation Evidence


Superior Electronic Properties for Materials Science: Band Gap of Isatin 3-Hydrazone vs. Isatin Thiosemicarbazone

Isatin 3-hydrazone possesses a narrower optical band gap (2.64 eV) than isatin thiosemicarbazone (2.94 eV) [1]. This indicates that isatin 3-hydrazone requires less energy for electronic excitation, making it a more efficient organic semiconductor or photosensitizer precursor in applications like organic photovoltaics or photocatalysis, compared to its closely related thiosemicarbazone analog [1].

Materials Science Semiconductors UV-Vis Spectroscopy

Enhanced Cytotoxic Potency Against Breast Cancer: Isatin-Hydrazone Derivative 4j vs. Imatinib for CDK2 Inhibition

A specific isatin-hydrazone derivative (compound 4j) demonstrated potent inhibitory activity against CDK2 kinase with an IC50 of 0.245 µM [1]. While this is 1.87-fold less potent than the control drug imatinib (IC50 = 0.131 µM) in the same assay, the result positions isatin-hydrazones as a promising non-ATP-competitive scaffold for targeting cell cycle regulation, offering a potentially different binding mode and selectivity profile from imatinib [1].

Cancer Research Kinase Inhibition Medicinal Chemistry

Superior Antimicrobial Activity: Isatin-3-Acylhydrazone Derivatives Outperform Norfloxacin Against MRSA

Optimized isatin-3-acylhydrazone derivatives, designed for enhanced lipophilicity, demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. Notably, the Minimum Inhibitory Concentrations (MICs) of these derivatives were found to be 2 to 100 times higher than the MIC of the standard antibiotic norfloxacin [1]. This indicates a significantly superior bactericidal effect against this difficult-to-treat pathogen.

Antimicrobial Resistance MRSA Bactericidal

Selective Cytotoxicity Profile: Isatin-Hydrazone Derivative 4j's Activity on MCF7 vs. A2780 Cancer Cell Lines

Compound 4j, an isatin-hydrazone derivative, displays a marked difference in cytotoxicity between human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines [1]. It exhibited an IC50 of 1.51 ± 0.09 µM against MCF7 cells but was not reported to be active against A2780, indicating a level of selectivity. In contrast, compound 4e from the same series showed broad cytotoxicity against both MCF7 (IC50 = 5.46 ± 0.71 µM) and A2780 (IC50 = 18.96 ± 2.52 µM) [1].

Cancer Cell Line Selectivity Cytotoxicity Breast Cancer

Tailored Lipophilicity for Enhanced Activity: Structure-Activity Relationship (SAR) in Isatin-3-Acylhydrazones

A clear SAR has been established for isatin-3-acylhydrazones, showing that increasing the lipophilicity of the cationic center directly correlates with enhanced antimicrobial activity against Gram-positive bacteria, including MRSA strains [1]. This property is tunable, allowing for the design of derivatives with optimized potency. Additionally, halogen substitution at the 2,6-position of the C-ring has been identified as a key factor for maximizing cytotoxic activity in another series of isatin-hydrazones [2].

Structure-Activity Relationship (SAR) Lipophilicity Drug Design

Isatin 3-Hydrazone (CAS 2365-44-8) High-Value Application Scenarios


Development of Organic Semiconductors and Optoelectronic Devices

Procure Isatin 3-hydrazone as a core building block for designing organic semiconductors. Its specific optical band gap of 2.64 eV, which is distinct from the related isatin thiosemicarbazone (2.94 eV), makes it suitable for applications requiring precise light absorption and charge transport properties, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) [1].

Synthesis of Novel Type II CDK2 Kinase Inhibitors for Targeted Cancer Therapy

Use Isatin 3-hydrazone to synthesize and screen derivatives as potential type II ATP-competitive inhibitors of CDK2. The evidence that derivative 4j achieves an IC50 of 0.245 µM against CDK2, comparable to imatinib (0.131 µM) and demonstrates selectivity against breast cancer cells (MCF7 IC50 = 1.51 µM), positions this scaffold for further optimization in oncology research [2].

Design of Potent Anti-MRSA Agents Through Lipophilicity Tuning

Select Isatin 3-hydrazone as a starting material to generate a library of N-alkylated isatin-3-acylhydrazone derivatives. The established SAR showing that enhanced lipophilicity of the cationic center can increase antimicrobial activity against MRSA by up to 100-fold compared to norfloxacin provides a clear, rational design strategy for developing new agents against antibiotic-resistant infections [3].

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